molecular formula C15H12ClFN4OS2 B12147098 N-(3-chloro-4-fluorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-chloro-4-fluorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12147098
M. Wt: 382.9 g/mol
InChI Key: AAYLIVVUAWSPJG-UHFFFAOYSA-N
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Description

The compound N-(3-chloro-4-fluorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS: 578700-53-5) is a triazole-based acetamide derivative. Its molecular formula is C₁₅H₁₂ClFN₄O₂S, with a molar mass of 366.8 g/mol and a predicted density of 1.50±0.1 g/cm³ . The structure comprises:

  • A 3-chloro-4-fluorophenyl group attached to the acetamide nitrogen.
  • A 4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole core linked via a sulfanyl group.

Its synthesis involves nucleophilic substitution and cyclization reactions, typical of triazole derivatives .

Properties

Molecular Formula

C15H12ClFN4OS2

Molecular Weight

382.9 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C15H12ClFN4OS2/c1-21-14(12-3-2-6-23-12)19-20-15(21)24-8-13(22)18-9-4-5-11(17)10(16)7-9/h2-7H,8H2,1H3,(H,18,22)

InChI Key

AAYLIVVUAWSPJG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)F)Cl)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-fluorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 1,2,4-triazole ring, followed by the introduction of the thiophene and phenyl groups. The final step involves the formation of the acetamide linkage under controlled conditions, often using coupling reagents and catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions that favor substitution reactions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

Biology: In biological research, the compound may be used as a probe to study enzyme interactions or as a precursor in the synthesis of bioactive molecules.

Industry: In the industrial sector, the compound can be used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Features
Target Compound - 3-Cl-4-F-phenyl
- 4-methyl-triazole
- Thiophen-2-yl
C₁₅H₁₂ClFN₄O₂S 366.8 Enhanced lipophilicity due to thiophene; electron-withdrawing Cl/F improves stability.
N-(4-Fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide - 4-F-phenyl
- 4-ethyl-triazole
- Pyridin-2-yl
C₁₇H₁₅FN₆OS 394.4 Pyridine increases polarity; ethyl group may enhance metabolic stability.
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide - 3-Cl-4-F-phenyl
- 4-ethyl-triazole
- Furan-2-yl
C₁₆H₁₄ClFN₄O₂S 380.8 Furan’s oxygen improves solubility but reduces aromaticity compared to thiophene.
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide - 4-Cl-2-OCH₃-5-CH₃-phenyl
- 4-ethyl-triazole
- Pyridin-2-yl
C₂₁H₂₁ClN₆O₂S 464.9 Methoxy and methyl groups enhance steric bulk; pyridine aids in hydrogen bonding.

Structural-Activity Relationships (SAR)

Electron-Withdrawing Groups : Chloro and fluoro substituents on the phenyl ring enhance metabolic stability and target binding .

Heterocyclic Moieties :

  • Thiophene : Improves lipophilicity and π-π stacking with hydrophobic enzyme pockets.
  • Pyridine : Enhances solubility and hydrogen-bond acceptor capacity .

Triazole Substituents :

  • Methyl/ethyl groups on the triazole nitrogen modulate steric effects and metabolic resistance .

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial, antifungal, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data and research findings.

The compound's molecular formula is C16H14ClFN4OS2C_{16}H_{14}ClFN_4OS_2, with a molecular weight of approximately 396.9 g/mol. The structure incorporates a triazole ring, which is known for its diverse biological activities.

Biological Activities

1. Antimicrobial and Antifungal Activity

Research has indicated that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have shown effectiveness against various bacterial strains. The presence of the thiophenyl group in our compound may enhance its interaction with microbial targets.

CompoundActivity TypeMIC (μg/ml)Reference
This compoundAntimicrobialTBD
1,3-thiadiazole derivativesAntifungal0.0078 (S. epidermidis)
1,3-thiadiazole derivativesAntibacterial0.0039 (B. subtilis)

The compound's structural features suggest that it may inhibit bacterial growth through mechanisms similar to those observed in other triazole derivatives.

2. Anticancer Activity

The anticancer potential of triazole derivatives has also been explored extensively. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.

Cell LineIC50 (μM)Reference
MCF-7TBD
A549TBD

The specific mechanisms by which these compounds exert their anticancer effects are still under investigation but may involve the inhibition of tubulin polymerization or interference with cellular signaling pathways.

Case Studies

Several studies have reported on the synthesis and biological evaluation of triazole-based compounds:

  • Study on Triazole Derivatives : A series of triazole derivatives were synthesized and evaluated for their anticancer activity against MCF-7 and A549 cell lines, showing promising results with IC50 values indicating significant cytotoxicity.
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties of thiadiazole derivatives demonstrated that modifications to the thiadiazole ring significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.

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